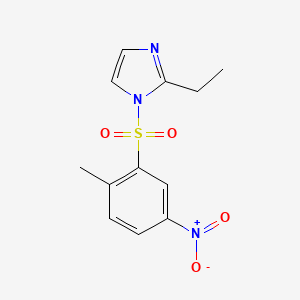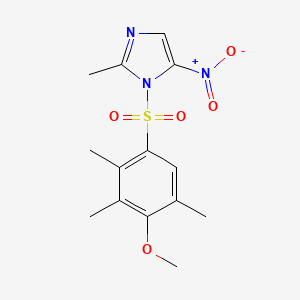
2-ethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole, commonly referred to as EMNBSI, is a synthetic organic compound that has been widely studied in the scientific community due to its unique chemical and physical properties. EMNBSI is a highly versatile compound that can be used in a variety of laboratory experiments, as well as in the development of new drugs and treatments.
Aplicaciones Científicas De Investigación
EMNBSI has been widely studied in the scientific community due to its unique chemical and physical properties. It has been used in a variety of laboratory experiments, including those related to drug development and biochemical research. EMNBSI has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. Furthermore, it has been used in the study of the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of EMNBSI is not completely understood, but it is thought to act as a competitive inhibitor of enzymes. It is believed that EMNBSI binds to the active site of the enzyme, preventing it from binding to its substrate and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
EMNBSI has been studied for its potential biochemical and physiological effects. Studies have shown that EMNBSI can inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and hormones. It has also been shown to inhibit the activity of certain proteins, such as those involved in the regulation of cell growth and differentiation. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of EMNBSI in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of laboratory experiments. Furthermore, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use in laboratory experiments. EMNBSI is a highly reactive compound and can be easily degraded by light and heat. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
The potential future directions for EMNBSI are numerous. It has already been studied for its potential use in drug development and biochemical research, and further research may lead to the development of new drugs and treatments. Additionally, further research may lead to the discovery of new applications for EMNBSI in organic synthesis and catalysis. Additionally, further research may lead to the development of new methods for the synthesis of EMNBSI, allowing for its use in a wider range of laboratory experiments.
Métodos De Síntesis
The synthesis of EMNBSI is a multi-step process that involves the use of a number of different chemicals and reagents. The first step involves the reaction of 2-ethyl-1-methyl-5-nitrobenzenesulfonamide with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of the 2-ethyl-1-methyl-5-nitrobenzenesulfonamide, which is then reacted with bromine in aqueous solution. This reaction produces 2-ethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole, which is then isolated and purified.
Propiedades
IUPAC Name |
2-ethyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-3-12-13-6-7-14(12)20(18,19)11-8-10(15(16)17)5-4-9(11)2/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUVAGUOGQMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6508547.png)
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508552.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B6508564.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508579.png)
![ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6508581.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)
![N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508599.png)

![1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508611.png)
![N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508614.png)
![4-amino-N-[(furan-2-yl)methyl]-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6508618.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508620.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508625.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508631.png)